molecular formula C17H24N2 B5238557 N-[2-(1H-indol-3-yl)ethyl]-3-methylcyclohexan-1-amine

N-[2-(1H-indol-3-yl)ethyl]-3-methylcyclohexan-1-amine

Cat. No.: B5238557
M. Wt: 256.4 g/mol
InChI Key: CAKPKLPFTPLQEJ-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3-methylcyclohexan-1-amine is a compound that features an indole moiety linked to a cyclohexane ring via an ethylamine chain. This structure is significant due to the presence of the indole ring, which is a common motif in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-methylcyclohexan-1-amine typically involves the reaction of tryptamine with a cyclohexanone derivative. One common method is the reductive amination of 3-methylcyclohexanone with tryptamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydroindole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophiles such as acyl chlorides can be used.

Major Products

The major products formed from these reactions include indole-3-carboxylic acids, tetrahydroindoles, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3-methylcyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in modulating biological processes, such as neurotransmission and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an antidepressant or antipsychotic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-methylcyclohexan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The indole moiety can mimic the structure of natural neurotransmitters, allowing the compound to bind to serotonin or dopamine receptors, thereby modulating their activity. Additionally, the compound may inhibit certain enzymes, leading to altered biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide
  • N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-3-methylcyclohexan-1-amine is unique due to the presence of the cyclohexane ring, which imparts distinct steric and electronic properties compared to other indole derivatives. This structural feature can influence the compound’s binding affinity and selectivity towards various biological targets, making it a valuable molecule for research and development in multiple fields.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-methylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2/c1-13-5-4-6-15(11-13)18-10-9-14-12-19-17-8-3-2-7-16(14)17/h2-3,7-8,12-13,15,18-19H,4-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKPKLPFTPLQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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